![molecular formula C24-H26-N4-O.2Cl-H B560455 ONC-201 Dihydrochloride CAS No. 1638178-82-1](/img/structure/B560455.png)
ONC-201 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Novel inducer of TRAIL pathway activation driven by an upstream indirect dual blockade of Akt and ERK signaling; High Quality Biochemicals for Research Uses
科学研究应用
Clinical Applications
ONC-201 is under investigation for various cancer types through numerous clinical trials. Below are key findings from recent studies:
H3 K27M-Mutant Diffuse Glioma
- Study Overview : The ACTION study evaluates ONC-201's efficacy in patients with newly diagnosed H3 K27M-mutant diffuse glioma following radiotherapy.
- Goals : Assess overall survival and quality of life improvements while monitoring side effects .
Recurrent Breast and Endometrial Cancer
- Phase II Trial : A single-arm trial assessed ONC-201 in patients with hormone-refractory metastatic breast cancer and advanced endometrial cancer.
- Results : The study reported tumor responses and prolonged stable disease in some patients, establishing a recommended phase II dose of 625 mg weekly .
Neuroendocrine Tumors
- Investigator-Initiated Trials : Preclinical studies indicated that ONC-201 shows objective responses in paraganglioma and pheochromocytoma .
Combination Therapies
- ONC-201 has demonstrated synergy with other treatments, including radiation and chemotherapy, suggesting its utility as part of combination therapy regimens .
Case Studies
Recent case studies have provided significant insights into the efficacy of ONC-201:
- DIPG and DMG Patients : Clinical responses were observed in pediatric patients with diffuse intrinsic pontine glioma (DIPG) or diffuse midline glioma (DMG) harboring H3K27M mutations. Some cases reported complete regression of tumors following treatment with ONC-201 .
- Adjuvant Therapy : Patients who received ONC-201 after radiation therapy remained progression-free for extended periods (53 to 81 weeks), indicating promising long-term benefits .
Comparative Data Table
The following table summarizes key clinical trials and their findings regarding ONC-201:
属性
CAS 编号 |
1638178-82-1 |
---|---|
分子式 |
C24-H26-N4-O.2Cl-H |
分子量 |
459.4182 |
IUPAC 名称 |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;dihydrochloride |
InChI |
InChI=1S/C24H26N4O.2ClH/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28;;/h2-10H,11-17H2,1H3;2*1H |
InChI 键 |
HKBXPCQCBQFDML-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5.Cl.Cl |
同义词 |
NSC350625 Dihydrochloride; 7-Benzyl- 4-(2-methylbenzyl)-2,4,6,7,8,9 -hexahydroimidazo[1,2-a] pyrido[3,4-e] pyrimidin-5(1H)-one Dihydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。